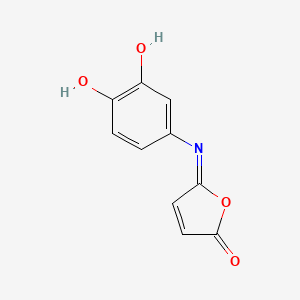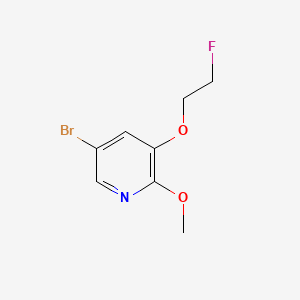
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a chemical compound that belongs to the pyridine family. It is also known as BFEMP and has a molecular formula of C8H8BrFNO2. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Biochemical And Physiological Effects
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has been shown to have various biochemical and physiological effects. It has been shown to have potent anticholinesterase activity, which can lead to an increase in the concentration of acetylcholine in the body. This can have various effects on the nervous system, including increased muscle contractions, improved cognitive function, and improved memory. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent anticholinesterase activity, which can be useful in the development of new drugs for the treatment of various diseases. However, there are also some limitations to the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine in lab experiments. It can be toxic at high concentrations, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Future Directions
There are several future directions for the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine in scientific research. One potential direction is the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine as a ligand in the preparation of metal complexes for catalytic applications. Additionally, further research is needed to fully understand the mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine and its potential applications in various fields.
Synthesis Methods
The synthesis of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methoxypyridine with bromine to form 5-bromo-2-methoxypyridine. The second step involves the reaction of 5-bromo-2-methoxypyridine with potassium fluoride and 2-fluoroethanol to form 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine.
Scientific Research Applications
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic applications. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
5-bromo-3-(2-fluoroethoxy)-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2/c1-12-8-7(13-3-2-10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPDWPUGLRFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1R-exo)- (9CI)](/img/no-structure.png)
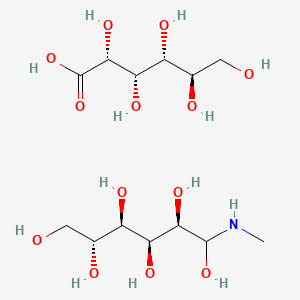
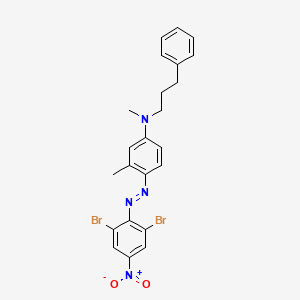
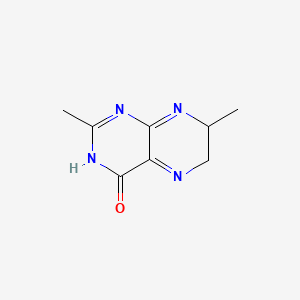
![Myristic acid-[9,10-3H]](/img/structure/B571705.png)
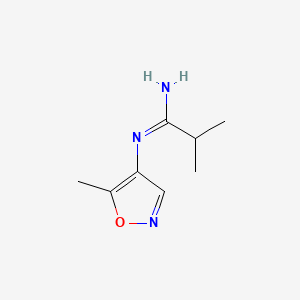
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)
![Tricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B571715.png)

